molecular formula C13H9ClO2S B2973379 3-(2-Chlorophenylthio)benzoic acid CAS No. 141358-05-6

3-(2-Chlorophenylthio)benzoic acid

Cat. No.: B2973379
CAS No.: 141358-05-6
M. Wt: 264.72
InChI Key: GZVOJTPIZFVAEX-UHFFFAOYSA-N
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Description

3-(2-Chlorophenylthio)benzoic acid is a useful research compound. Its molecular formula is C13H9ClO2S and its molecular weight is 264.72. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVOJTPIZFVAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Thioether Linkages in Biologically Active Molecules

Thioether linkages (C-S-C) are integral structural motifs in a multitude of biologically active molecules. Their presence can significantly influence a molecule's conformational flexibility, metabolic stability, and ability to interact with biological targets. In peptide-based drug discovery, for instance, thioether bridges are used to cyclize peptides, which can enhance their stability against enzymatic degradation and improve their binding affinity and selectivity for specific proteins. bohrium.com This strategy is crucial for developing new therapeutic agents. bohrium.com

The thioether group is also recognized for its responsiveness to reactive oxygen species (ROS), which are often found at elevated levels in pathological conditions like cancer. taylorandfrancis.comnih.gov This property is exploited in the design of drug delivery systems where the thioether can be oxidized to a more polar sulfoxide (B87167) or sulfone, triggering the release of a therapeutic payload in the target environment. taylorandfrancis.comnih.gov However, the rate of this oxidation by hydrogen peroxide, a common ROS, under physiological conditions can be slow, suggesting that other ROS like hypochlorite (B82951) may be more effective activators. acs.org

Role of Benzoic Acid Scaffolds in Contemporary Medicinal Chemistry

The benzoic acid scaffold is a fundamental building block in medicinal chemistry, found in a wide array of natural products and synthetic drugs. preprints.orgresearchgate.net Its aromatic ring and carboxylic acid group provide a versatile platform for chemical modifications to optimize pharmacological properties. Benzoic acid derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. preprints.orgresearchgate.net

The carboxylic acid moiety can participate in crucial hydrogen bonding interactions with biological targets, while the aromatic ring can engage in hydrophobic and pi-stacking interactions. This dual functionality makes the benzoic acid scaffold a privileged structure in drug design. preprints.orgresearchgate.net For example, it is the core component of drugs like furosemide (B1674285) and benzocaine (B179285) and is utilized in the development of inhibitors for challenging targets like the anti-apoptotic proteins Mcl-1 and Bfl-1. researchgate.netacs.org

Mechanistic Elucidation of Biological Actions

Target Identification and Validation in Biological Systems

The biological activities of 3-(2-Chlorophenylthio)benzoic acid and related thioether derivatives are attributed to their interaction with specific molecular targets. The presence of the thioether linkage and the chlorophenyl group are key determinants of its reactivity and potential as a building block for pharmaceuticals targeting inflammatory diseases and microbial infections. nih.govmdpi.com The sulfanyl (B85325) group, for instance, can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity and disruption of cellular pathways. researchgate.net

Research into related compounds has identified several key enzymes as targets. These include enzymes crucial for the survival of pathogenic organisms, such as trypanothione (B104310) reductase, and enzymes involved in inflammatory pathways in humans, like cyclooxygenases and lipoxygenases. nih.govd-nb.info Furthermore, studies on similar chemical structures suggest potential interactions with bacterial RNA polymerase and cellular proteases like cathepsins. nih.govtandfonline.com The validation of these targets is often achieved through a combination of in vitro enzyme assays, cellular screening, and in silico molecular docking studies, which help to elucidate the specific binding modes and inhibitory mechanisms.

Enzyme Inhibition Mechanisms of Thioether Benzoic Acid Derivatives

The inhibitory actions of thioether benzoic acid derivatives against various enzymes are central to their therapeutic potential. The following sections detail the mechanisms of inhibition for several key enzymatic targets.

Trypanothione reductase (TR) is a vital enzyme for the survival of trypanosomatid parasites, such as Leishmania, as it is central to their unique antioxidant defense system. researchgate.netrsc.org This makes TR a prime target for the development of new anti-parasitic drugs. Diaryl sulfide (B99878) derivatives, which share a structural resemblance to this compound, have been identified as potent inhibitors of this enzyme. nih.govrsc.org

One such derivative, RDS 777 (6-(sec-butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine), has been shown to inhibit Leishmania infantum TR with high efficiency. nih.govnih.govresearchgate.net X-ray crystallography has revealed that this inhibitor binds to the catalytic site of TR, engaging in hydrogen bonds with key residues involved in catalysis, namely Glu466', Cys57, and Cys52. nih.govresearchgate.netresearchgate.net This interaction effectively blocks the binding of the enzyme's natural substrate, trypanothione, thereby preventing its reduction and impairing the parasite's ability to combat oxidative stress. nih.govresearchgate.net The inhibition by these diaryl sulfide derivatives is competitive with respect to the trypanothione substrate. rsc.org

Inhibitory Activity of Diaryl Sulfide Derivatives against Trypanothione Reductase

CompoundTarget EnzymeInhibition Constant (Ki)IC50 (Whole-cell)Reference
RDS 777Leishmania infantum TR0.25 ± 0.18 µM29.43 µM nih.govnih.govresearchgate.net
Sb(III)Leishmania infantum TR1.5 µMN/A nih.gov
Compound 10Leishmania infantum TR0.2 µMN/A unibo.it

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological homeostasis, and COX-2, which is induced during inflammation. researchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Benzoic acid derivatives have been extensively studied as COX inhibitors. tandfonline.comresearchgate.netresearchgate.net For instance, a series of 2-(indole arylamide) benzoic acid analogs have been synthesized and evaluated for their COX inhibitory activity. Compounds like 7n from this series demonstrated moderate COX-2 inhibitory activity with an IC50 value of 321.5 nM and a selectivity index (COX-1/COX-2) of 7.89. researchgate.net Similarly, certain 1,5-diarylpyrazole derivatives containing a benzoic acid moiety have shown moderate to high COX-2 inhibitory activity and selectivity. tandfonline.com For example, compound 10e in one study exhibited a high COX-2 selectivity index of 10.67. tandfonline.com The inhibitory mechanism of these compounds typically involves binding to the active site of the COX-2 enzyme, often interacting with key residues within the catalytic domain. nih.gov

COX-2 Inhibitory Activity of Benzoic Acid Derivatives

CompoundCOX-2 IC50COX-1 IC50Selectivity Index (COX-1/COX-2)Reference
Compound 7n (2-(indole arylamide) benzoic acid analog)321.5 nM2536.6 nM7.89 researchgate.net
Compound 7f (2-(indole arylamide) benzoic acid analog)537 nM1369.35 nM2.55 researchgate.net
Compound 10e (1,5-diarylpyrazole derivative)N/AN/A10.67 tandfonline.com
Compound 2d (Peptide-like derivative)0.08 µM28.1 µM351.2 nih.gov

The 5-lipoxygenase (5-LOX) enzyme is another critical component of the arachidonic acid cascade, catalyzing the initial steps in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov Inhibition of 5-LOX is therefore a valuable strategy for the treatment of inflammatory conditions. nih.gov

Various benzoic acid and thioether derivatives have been investigated as 5-LOX inhibitors. d-nb.infosemanticscholar.orgnih.gov For example, certain 2-(indole arylamide) benzoic acid analogs have shown potent 5-LOX inhibitory activity, with compound 7f exhibiting an IC50 of 77.37 nM, which is comparable to the known 5-LOX inhibitor zileuton. researchgate.net The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors at the enzyme's active site, while others may function as allosteric or redox-type inhibitors. nih.govpolyu.edu.hk For instance, some catechol-based inhibitors have been shown to bind to an allosteric site on the 5-LOX enzyme. nih.gov

5-LOX Inhibitory Activity of Benzoic Acid and Thioether Derivatives

Compound5-LOX IC50Reference
Compound 7f (2-(indole arylamide) benzoic acid analog)77.37 nM researchgate.net
Zileuton (Reference inhibitor)36.46 nM researchgate.net
Compound 11 (Type B hydroxamic acid)1.04 ± 0.22 µM nih.gov
Compound 12 (Type B hydroxamic acid)1.29 ± 0.10 µM nih.gov

The ubiquitin-proteasome system and lysosomal cathepsins are major pathways for protein degradation in cells. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. mdpi.comjcancer.org Benzoic acid derivatives have been shown to modulate the activity of these proteolytic systems. tandfonline.com

Studies on benzoic acid derivatives isolated from Bjerkandera adusta have demonstrated their ability to enhance the activity of the ubiquitin-proteasome pathway and, more significantly, the autophagy-lysosome pathway. tandfonline.com In silico studies suggested that these compounds are putative binders of both cathepsin B and L, with 3-chloro-4-methoxybenzoic acid showing the most potent interaction with both enzymes. tandfonline.com Other research has identified novel hydronaphthoquinone derivatives with a thioglycolic acid side chain as inhibitors of the chymotrypsin-like (CT-L) activity of the proteasome, with some compounds exhibiting IC50 values in the sub-micromolar range in intact cancer cells. nih.gov The inhibition of cathepsins B and L by various compounds, including peptide-like analogues and small molecules, has been well-documented, with some inhibitors displaying high potency and selectivity. hzdr.demdpi.comnih.gov For example, the irreversible inhibitor E-64 is known to covalently modify the active site cysteine of these proteases. sigmaaldrich.com

Modulation of Proteasome and Cathepsin Activity by Related Compounds

Compound Class/DerivativeTargetEffect/Inhibitory ConcentrationReference
3-chloro-4-methoxybenzoic acidCathepsin B and LPotent interaction (in silico) tandfonline.com
Hydronaphthoquinone sulfonamide (Compound 39)Proteasome (CT-L activity)IC50 = 0.44 to 1.01 μM (in intact cells) nih.gov
CA-074 (Selective inhibitor)Cathepsin BIC50 = 2.24 nM hzdr.de
CAA0225 (Selective inhibitor)Cathepsin LKi = 0.12 nM ethz.ch

Bacterial RNA polymerase (RNAP) is an essential enzyme for bacterial survival, making it an attractive target for the development of new antibiotics. nih.gov The interaction between the core RNAP and the sigma (σ) factor is crucial for the initiation of transcription. nih.govresearchgate.net

A series of benzyl (B1604629) and benzoyl benzoic acid derivatives have been developed as inhibitors of the RNAP-sigma factor interaction. nih.gov These compounds are designed to mimic the σ factor at its major binding site on RNAP, thereby preventing the formation of the holoenzyme and inhibiting transcription. nih.govresearchgate.net A representative compound from one study demonstrated excellent activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, which is comparable to the antibiotic vancomycin. researchgate.net The antimicrobial activity of these benzoic acid derivatives is often enhanced by the presence of electron-withdrawing substituents on the benzoic acid ring. For instance, a derivative containing a 5-trifluoromethyl-2-benzoic acid moiety showed the greatest activity in one study.

Inhibitory Activity of Benzoic Acid Derivatives against Bacterial RNA Polymerase

Compound Class/DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Benzyl and benzoyl benzoic acid derivative (representative compound)Staphylococcus epidermidis0.5 µg/mL researchgate.netpolyu.edu.hk
Compound 8e (5-trifluoromethyl-2-benzoic acid derivative)S. aureus2-4 µg/mL polyu.edu.hk
Compound 8e (5-trifluoromethyl-2-benzoic acid derivative)S. pneumoniae2-4 µg/mL polyu.edu.hk
Compound 5 (yBRET-based screening hit)E. coli (with PMBN)1.56 µM mdpi.com
Compound 7 (yBRET-based screening hit)E. coli (with PMBN)0.78 µM mdpi.com

Interference with Key Cellular Signaling Pathways

There is no direct evidence in the provided search results to suggest that this compound inhibits the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Research into other, structurally different, benzoic acid derivatives has shown effects on this pathway. For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been investigated for its ability to reduce NF-κB expression in mouse models of inflammation. researchgate.netnih.gov The inhibition of the NF-κB pathway is a key therapeutic strategy, as it can suppress the proliferation of certain cell types and induce apoptosis (programmed cell death). nih.gov Similarly, aspirin (B1665792) has been shown to attenuate allograft rejection by inhibiting dendritic cell maturation through the NF-κB signaling pathway. inabj.org However, these findings relate to different molecules and cannot be directly attributed to this compound.

The direct modulation of the Signal Transducer and Activator of Transcription Protein 3 (STAT3) pathway by this compound is not detailed in the available research. The STAT3 pathway is a critical target in cancer therapy because its persistent activation is common in many human tumors, driving cell proliferation and survival. unimi.itnih.gov

A patent document lists 2-(2-cyanophenylthio)benzoic acid among numerous compounds that are potential inhibitors of PTPN2, a phosphatase that can regulate STAT3 signaling. google.com Additionally, research on 2-amino-3-chlorobenzoic acid , another related but distinct compound, demonstrated a downregulation of STAT3 expression in breast cancer cells. mdpi.com These findings highlight that modifications to the benzoic acid structure can lead to STAT3 pathway modulation, though specific data for this compound is lacking.

No studies were found that specifically link this compound to the modulation of cellular oxidative stress or the production of reactive oxygen species (ROS).

Oxidative stress is a state of imbalance between the production of ROS and the biological system's ability to detoxify these reactive products. nih.govscielo.sa.cr This imbalance can lead to damage of important cellular components like DNA, proteins, and lipids. nih.gov ROS also function as important signaling molecules at low concentrations. scielo.sa.crnih.gov Research on the unrelated compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has shown that it can reduce ROS production in lipopolysaccharide-induced mice, suggesting anti-inflammatory potential through the mitigation of oxidative stress. researchgate.netnih.gov However, this activity is specific to that molecule and cannot be extrapolated to this compound.

Detailed Analysis of Molecular Interactions with Biological Targets

Detailed molecular interaction analysis is available for derivatives of this compound, particularly in the context of LDHA inhibition.

An X-ray crystal structure of an optimized 3-hydroxy-2-(2-chlorophenylthio)-5-(2,6-dichlorophenyl)cyclohex-2-enone derivative bound to the LDHA enzyme revealed specific molecular interactions responsible for its high potency. researchgate.net While the precise details of these interactions are proprietary to the study, the analysis confirmed that the (2-chlorophenyl)thio moiety plays a crucial role in fitting within the enzyme's binding pocket. This structure-based understanding is vital for the rational design of more effective and selective inhibitors.

For other targets like STAT3 and NF-κB, no specific molecular interaction studies involving this compound were found. Docking studies on other classes of inhibitors have shown that interactions often involve hydrogen bonds and hydrophobic contacts with key amino acid residues in the target protein's binding domain. unimi.it

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-hydroxy-2-(2-chlorophenylthio)-5-(2,6-dichlorophenyl)cyclohex-2-enone
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid
2-(2-cyanophenylthio)benzoic acid
2-amino-3-chlorobenzoic acid

Characterization of Ligand Binding Sites and Interactions

The identification and characterization of ligand binding sites are fundamental to understanding how this compound exerts its effects. Research has pointed towards several potential protein targets and the specific residues within their binding pockets that are crucial for interaction.

Studies on related benzoic acid derivatives have provided insights into potential binding interactions. For instance, in the context of EphA receptors, which are implicated in cancer and neuronal regeneration, benzoic acid derivatives have been shown to occupy a cavity in the ephrin-binding channel. embopress.org These interactions involve specific residues such as Ile31–Met32 in the D–E loop, Gln43 in the E strand, and Ile131–Gly132 in the J–K loop. embopress.org While not directly studying this compound, this highlights a potential binding mode for this class of compounds.

In the realm of enzyme inhibition, the binding of ligands to protein tyrosine phosphatases (PTPs) is a key area of investigation due to the role of these enzymes in various diseases. google.com Combinatorial library approaches have been used to target both the active site and adjacent binding pockets of PTPs. google.com For example, derivatives of benzoic acid have been explored as inhibitors of PTPs, suggesting that the benzoic acid moiety can play a critical role in anchoring the molecule within the enzyme's active site. google.com

Furthermore, research into inhibitors of bacterial RNA polymerase has identified a hit compound, 2-(4-((2-aminophenyl)thio)-3-nitrobenzoyl)benzoic acid, which shares a benzoic acid and a thioether linkage, similar to this compound. nih.gov In this case, the aminophenyl group was proposed to bind to I291, the nitrobenzoyl group to L282, and the benzoic acid to R278 or R281 of the β′CH region of the polymerase. nih.gov This provides a model for how the different components of such molecules can engage with specific amino acid residues within a binding pocket.

The table below summarizes key interacting residues identified for related compounds, which may inform our understanding of how this compound binds to its targets.

Target ClassPotential Interacting ResiduesCompound Class
EphA ReceptorsIle31, Met32, Gln43, Ile131, Gly132Benzoic acid derivatives
Bacterial RNA PolymeraseL282, R278, R281, I291Triaryl derivatives with thioether linkage

It is important to note that while these studies on related compounds provide valuable hypotheses, direct experimental validation of the binding site and interacting residues for this compound is necessary for definitive characterization.

Structural Basis of Ligand-Receptor Recognition

The structural basis of how a ligand is recognized by its receptor is a cornerstone of molecular pharmacology. For this compound, this involves understanding the three-dimensional arrangement of atoms that allows it to fit into and interact with its biological target.

The concept of "promiscuous recognition," where a single protein can bind to structurally unrelated ligands, is also relevant. escholarship.org This can occur when different functional groups on the ligands interact with the same or different residues within the same binding pocket. escholarship.org This principle highlights the versatility of binding pockets and suggests that the specific arrangement of the chlorophenyl, thioether, and benzoic acid moieties in this compound creates a unique set of interactions that can be recognized by one or more biological targets.

Computational modeling and site-directed mutagenesis are powerful tools for dissecting ligand-receptor recognition. nih.govdrughunter.com By creating a three-dimensional model of the receptor's binding site and systematically altering key amino acid residues, researchers can identify those that are critical for ligand binding. nih.gov For instance, studies on the inducible costimulator (ICOS) identified a surface patch containing a characteristic "PPP" sequence as crucial for ligand binding. nih.gov Mutations in this region led to a reduction or complete loss of binding. nih.gov

The table below outlines the key molecular interactions that are likely to govern the recognition of this compound by its biological targets, based on general principles of ligand-receptor binding.

Type of InteractionPotential Contribution to Recognition
Hydrogen Bonding The carboxylic acid group of the benzoic acid moiety can act as a hydrogen bond donor and acceptor, forming key interactions with polar residues in the binding site.
Hydrophobic Interactions The chlorophenyl and benzoic acid rings can engage in hydrophobic interactions with nonpolar amino acid residues, contributing to binding affinity.
π-π Stacking The aromatic rings of the molecule can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Van der Waals Forces Close packing of the ligand within the binding site is stabilized by numerous van der Waals contacts.
Halogen Bonding The chlorine atom on the phenyl ring may participate in halogen bonding with electron-donating atoms in the protein.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Biological Potency and Selectivity

Systematic alteration of the chemical structure of thioether benzoic acid derivatives has yielded significant insights into the key features required for biological activity. Researchers have investigated the effects of changing the position and nature of substituents, modifying the linker, and altering the core ring systems to enhance potency and selectivity.

The presence and position of the chlorine atom on the phenyl ring are critical determinants of the pharmacological activity of these compounds. Electron-withdrawing groups like chlorine can significantly influence the electronic properties and lipophilicity of the molecule. This alteration can lead to enhanced binding to biological targets, improved cellular uptake, and increased biological efficacy.

The effect of a chlorine substituent often stems from a combination of steric and electronic factors that can lead to either tighter interactions or a loosening of contacts with amino acid residues in the binding pocket of a target protein. nih.gov For instance, in certain benzothiophene (B83047) derivatives, a chlorine atom at the 3-position enhances the molecule's electrophilicity, which may improve its binding to enzymes or receptors. Studies on various diheteroaryl thioether derivatives have also highlighted the importance of chlorine substituents in modulating biological activity. nih.gov However, it is also noted that chlorine-containing derivatives of benzoic acid can exhibit more pronounced organotoxic effects compared to other substitutions, a factor that must be considered during drug design. rjpbr.com The substitution pattern of chlorine and other halogens on the aromatic ring is a key area of investigation in the development of new therapeutics. nih.gov

The benzoic acid moiety is equally crucial, primarily for its ability to engage in hydrogen bonding. iomcworld.com The carboxylic acid group can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets. iomcworld.com The relatively rigid aromatic backbone of the benzoic acid can also play a role in sterically blocking or facilitating induced fit within an enzyme's active site. acs.org Furthermore, the carboxylic acid functionality enables salt formation, which can be used to alter the pharmacokinetic properties of the compound, such as solubility.

Introducing additional chemical groups and modifying the core aromatic rings are common strategies to refine the pharmacological profile of lead compounds. For example, the introduction of a trifluoromethyl group, another strong electron-withdrawing group, into the pyridine (B92270) ring of related compounds has been shown to significantly enhance cytotoxicity against cancer cell lines.

Replacing the phenyl rings with heterocyclic systems is another powerful modification. Thiazole-containing analogues, for example, leverage the bioisosteric properties of the thiazole (B1198619) ring to enhance antimicrobial and anti-inflammatory activities. The use of linkers, such as a phenoxy group, can extend the molecule's conjugation or lipophilicity, thereby altering its solubility and bioavailability. Modifying the quinone core of certain antibacterial agents by altering hydrophobicity and the chain length of attached functional groups has been shown to control their activity spectrum. mdpi.com These modifications highlight the modular nature of drug design, where different fragments can be combined to achieve a desired biological effect.

Table 1: Impact of Structural Modifications on Biological Activity of Thioether Derivatives

Structural Moiety Modification Observed Effect on Activity/Properties Reference(s)
Phenyl Ring Substituent Presence of ChlorineEnhances lipophilicity and cellular uptake; can increase binding affinity and biological efficacy.
Introduction of Trifluoromethyl GroupSignificantly enhances cytotoxicity in certain pyridine derivatives.
Introduction of Nitro GroupAssociated with high antimicrobial activity in some thiadiazole derivatives. researchgate.net
Core Ring Structure Replacement with Thiazole RingCan enhance antimicrobial and anti-inflammatory activities.
Replacement with Benzothiazole RingServes as a key scaffold in various biologically active compounds.
Linker Thioether vs. EtherThioether linkage leads to different intermolecular interactions and physical properties compared to an ether linkage. researchgate.net
Acid Moiety Benzoic Acid vs. Acetic AcidShortening the carboxylic acid chain can increase solubility but may reduce steric bulk, affecting binding.
Carboxylic Acid vs. EsterEsterification can enhance oral absorption but may lead to a loss of potency if the free carboxyl is required for binding. nih.gov

Rational Design Principles for Optimized Thioether Benzoic Acid Derivatives

Rational drug design aims to develop new therapeutic agents based on a known biological target. frontiersin.org For thioether benzoic acid derivatives, principles of fragment-based drug discovery (FBDD) are particularly relevant. FBDD starts with identifying small, low-molecular-weight fragments that bind weakly to the target. These initial hits are then optimized into more potent, lead-like compounds through strategies such as fragment growing, merging, or linking. frontiersin.orglifechemicals.com

Fragment growing is a primary strategy in FBDD where an initial fragment hit is elaborated by adding new chemical functionalities. lifechemicals.comcresset-group.com This process extends the molecule to explore adjacent pockets within the protein's binding site, aiming to form additional favorable interactions and thereby increase potency. cresset-group.com The design of these additional groups is often guided by the 3D structure of the target protein, obtained through methods like X-ray crystallography. nih.gov This structure-based approach allows for the rational addition of moieties that complement the topology and chemical nature of the binding site, transforming a low-affinity fragment into a high-affinity ligand. lifechemicals.com

Fragment merging and linking are powerful strategies for significantly improving the potency of initial hits. lifechemicals.com

Fragment Merging: This approach is used when two or more fragments are found to bind in overlapping regions of the target's binding site. lifechemicals.com The structural features of these fragments are combined or merged into a single, hybrid molecule that retains the key binding interactions of the parent fragments. nih.gov This can lead to a substantial increase in binding affinity.

Fragment Linking: This strategy is applied when two fragments bind to distinct, adjacent sites on the target protein. nih.gov The goal is to connect these two fragments with a chemical linker of appropriate length and geometry. lifechemicals.com While conceptually straightforward, designing an optimal linker can be challenging, as it must hold the two fragments in their ideal binding orientations without introducing steric clashes or unfavorable interactions. nih.gov Successful linking can lead to a dramatic increase in potency due to the additive binding energy of the two fragments. lifechemicals.com

Table 2: Conceptual Overview of Fragment-Based Design Strategies

Strategy Starting Point Process Goal Reference(s)
Fragment Growing A single fragment bound to the target.Add chemical groups to the fragment to extend into an adjacent binding pocket.Increase potency by forming new interactions with the target. lifechemicals.comcresset-group.com
Fragment Merging Two or more fragments that bind in overlapping sites.Design a single molecule that incorporates the key features of both fragments.Create a more potent compound by combining binding interactions. lifechemicals.comnih.gov
Fragment Linking Two fragments that bind in adjacent, non-overlapping sites.Connect the two fragments with a suitable chemical linker.Achieve a large increase in potency through synergistic binding. lifechemicals.comnih.gov

Bioisosteric Replacements for Improved Binding and Selectivity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to enhance a molecule's potency, selectivity, and pharmacokinetic properties by substituting one functional group with another that has similar physical and chemical characteristics. ipinnovative.com For diaryl thioether compounds like 3-(2-Chlorophenylthio)benzoic acid, several bioisosteric modifications can be explored to optimize its biological profile.

A primary target for bioisosteric replacement is the thioether linkage (-S-). Thioethers are susceptible to metabolic oxidation, which can affect a compound's stability and duration of action. nih.govresearchgate.net Replacing the sulfur atom with other one- or two-atom linkers is a common approach to mitigate this. nih.gov For instance, substituting the thioether with an ether (-O-) linkage results in different conformational geometries; ethers tend to have wider bond angles and the phenyl rings are more co-planar compared to diaryl sulfides. researchgate.net Other potential replacements for the thioether bridge include sulfones (-SO2-), which can alter binding interactions, or methylene (B1212753) groups (-CH2-). ipinnovative.com

The carboxylic acid group is another key site for bioisosteric modification. While crucial for interacting with many biological targets, its acidic nature can sometimes lead to poor membrane permeability. ipinnovative.comiomcworld.com A well-established bioisostere for the carboxylic acid is the tetrazole ring. ipinnovative.com Tetrazoles are more lipophilic than carboxylic acids, which can improve oral absorption and bioavailability, while still retaining the necessary acidic proton to engage in similar biological interactions. ipinnovative.com

Furthermore, heterocyclic rings such as oxadiazoles, pyrazoles, or thiazoles can be used as bioisosteric replacements for the phenyl rings to modulate electronic properties, improve metabolic stability, and introduce new hydrogen bonding interactions. ipinnovative.comresearchgate.net The 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) moieties, for example, are considered bioisosteres and are known to possess versatile biological activities and favorable metabolic profiles. mdpi.com

Original GroupBioisosteric ReplacementRationale for ReplacementPotential Outcome
Thioether (-S-)Ether (-O-), Sulfone (-SO₂-), Methylene (-CH₂-)Reduce susceptibility to metabolic oxidation, alter molecular geometry and electronic properties. ipinnovative.comnih.govImproved metabolic stability; modified binding affinity and selectivity. ipinnovative.comnih.gov
Carboxylic Acid (-COOH)Tetrazole, AcylsulfonamideImprove metabolic stability, increase lipophilicity and membrane permeability. ipinnovative.comEnhanced bioavailability while retaining key binding interactions. ipinnovative.com
Phenyl RingPyridyl, Thienyl, Oxadiazole RingModulate electronic properties, introduce hydrogen bonding sites, improve solubility. ipinnovative.comresearchgate.netEnhanced target affinity and selectivity, improved pharmacokinetic profile. ipinnovative.com

Structural Simplification Strategies for Enhanced Drug-Likeness and Synthetic Accessibility

Structural simplification is a powerful strategy in lead optimization aimed at reducing molecular complexity to improve synthetic accessibility and pharmacokinetic properties. researchgate.net This approach involves judiciously removing non-essential structural elements from a complex lead compound without sacrificing biological activity. researchgate.netnih.gov The goal is to avoid "molecular obesity"—the trend of designing large, hydrophobic molecules that often have poor drug-like properties. researchgate.net

For a molecule like this compound, simplification strategies could involve several modifications. One approach is to remove certain functional groups to identify the minimal pharmacophore required for activity. For example, removing the chlorine atom from the phenyl ring could simplify synthesis and alter the compound's electronic profile and lipophilicity. biomedres.us

Another simplification strategy involves deconstructing the molecule into smaller fragments and then reassembling a new, optimized scaffold. nih.gov This could mean exploring whether both aromatic rings are necessary for activity. A simplified analog might retain only one of the rings linked to the benzoic acid, potentially improving properties like solubility and reducing molecular weight. Removing bulky groups can decrease steric hindrance and enhance drug-like characteristics such as permeability. biomedres.usbiomedres.us By creating simpler analogs, chemists can more easily explore structure-activity relationships and optimize the compound's profile for better efficacy and reduced side effects. researchgate.net

Simplification StrategyExample Modification on this compoundObjective
Removal of SubstituentsReplace the chloro group with hydrogen.Reduce synthetic complexity, decrease lipophilicity, assess the group's contribution to activity. biomedres.us
Truncation of ScaffoldRemove the 2-chlorophenyl group entirely to create 3-thiobenzoic acid derivatives.Identify the minimal pharmacophore, reduce molecular weight, improve drug-likeness. researchgate.net
Ring System SimplificationReplace one or both phenyl rings with smaller or non-aromatic rings.Improve solubility and pharmacokinetic properties, reduce molecular complexity. researchgate.netnih.gov

Correlation of Specific Structural Features with Observed Biological Efficacy

The biological activity of this compound is intrinsically linked to its specific structural components: the benzoic acid moiety, the thioether bridge, and the substituted chlorophenyl ring. ontosight.ai Understanding the contribution of each feature is critical for optimizing efficacy.

The benzoic acid group is a common feature in many biologically active molecules. iomcworld.com Its carboxylic acid function can act as a crucial hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in the binding sites of target proteins. iomcworld.com The position of this group on the phenyl ring is also vital; in this case, the meta position dictates the spatial orientation of the group relative to the rest of the molecule, influencing how it fits within a target's binding pocket.

The 2-chlorophenyl ring significantly influences the molecule's properties. The chlorine atom, being an electron-withdrawing group, modulates the electronic distribution of the phenyl ring. Its ortho position can induce a specific twist in the molecule's conformation due to steric hindrance, which may be essential for achieving the correct orientation for optimal binding with a biological target. The presence and position of such halogen substituents are known to significantly impact the biological activity of various compounds.

Structural FeaturePositionLikely Contribution to Biological Efficacy
Carboxylic Acidmeta on the benzoic acid ringActs as a hydrogen bond donor/acceptor, forming key interactions with target proteins. iomcworld.com
Thioether BridgeConnecting the two aryl ringsProvides structural flexibility and defines the overall molecular conformation for receptor fit. researchgate.netacs.org
Chlorine Atomortho on the second phenyl ringActs as an electron-withdrawing group, influences molecular conformation, and can enhance binding affinity. biomedres.us

Computational Chemistry and in Silico Modeling in Compound Characterization

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our compound of interest) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a known target.

While specific docking studies on 3-(2-Chlorophenylthio)benzoic acid are not widely published, extensive research on related benzoic acid derivatives provides a clear blueprint for how such an analysis would proceed. For instance, in silico studies on various benzoic acid derivatives have been used to evaluate their potential as antiviral agents by predicting their interactions with the main protease of SARS-CoV-2. nih.gov Similarly, a different benzoic acid derivative was shown to dock effectively with carbonic anhydrase, suggesting its potential as an inhibitor.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Docking simulations can explore thousands of possible binding poses of this compound within a protein's active site, identifying the most energetically favorable conformation.

For example, studies on 2,5-substituted benzoic acid inhibitors targeting the anti-apoptotic protein Mcl-1 revealed that the carboxyl group forms a critical hydrogen bond, anchoring the molecule, while other parts of the scaffold settle into hydrophobic pockets. nih.gov A similar approach for this compound would predict how its chlorophenyl and benzoic acid moieties orient themselves to maximize interactions, thus determining its preferred bound conformation and predicting the strength of this interaction.

Beyond predicting affinity, docking precisely maps out the interactions between the ligand and the protein. It can identify which amino acid residues in the binding site form hydrogen bonds, hydrophobic interactions, or other electrostatic interactions with the ligand.

In the case of the Mcl-1 inhibitors, docking models predicted that the phenethylthio group would participate in hydrophobic interactions with specific leucine (B10760876) and valine residues. nih.gov For this compound, docking simulations would likely show the carboxyl group interacting with polar or charged residues like arginine or lysine, while the 2-chlorophenylthio moiety would likely favor hydrophobic pockets, with the chlorine atom potentially forming halogen bonds. Identifying these key residues is invaluable for understanding the mechanism of action and for designing more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ajrconline.org By analyzing a dataset of related molecules with known activities, a QSAR model can predict the activity of new, untested compounds based solely on their structural or physicochemical properties (descriptors). nih.gov

For a series of compounds based on the this compound scaffold, a QSAR study could be developed. Researchers would synthesize various analogues—for example, by changing the position of the chlorine atom or adding different substituents to either aromatic ring—and measure their biological activity against a specific target. Descriptors such as hydrophobicity, electronic properties, and steric factors would be calculated for each molecule.

A resulting QSAR model might reveal, for instance, that increasing the hydrophobicity of the chlorophenyl ring enhances activity, while bulky substituents on the benzoic acid ring decrease it. nih.gov Such models serve as powerful predictive tools, guiding the synthesis of more potent and selective compounds without the need for exhaustive trial-and-error synthesis. mdpi.comchitkara.edu.in

Pharmacophore Modeling and Virtual Screening for Hit Identification

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must have to ensure optimal interaction with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. Pharmacophore models can be generated based on the structure of a known ligand-protein complex or from a set of active molecules. nih.gov

This model can then be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to find new molecules (hits) that match the pharmacophore and are therefore likely to be active. nih.gov For example, a study on diaryl benzoic acid derivatives used a lead compound to create a pharmacophore model where the aminophenyl group, nitrobenzoyl group, and benzoic acid each mapped to specific regions of the target protein.

A pharmacophore model for this compound would likely include features for the carboxylic acid (as a hydrogen bond donor/acceptor), the two aromatic rings, and a hydrophobic feature for the thioether linkage. This model would be instrumental in identifying novel chemical scaffolds that retain the key interaction points of the original molecule but may have different core structures, leading to new classes of potential inhibitors.

Molecular Dynamics Simulations to Explore Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of every atom in the ligand-protein complex over time, providing crucial information about the stability of the binding pose, the flexibility of the protein, and the role of water molecules in the interaction. stanford.eduresearchgate.net

An MD simulation of the this compound-target complex, initiated from a docked pose, would reveal whether the key interactions identified in docking are maintained over time. nih.gov It can also uncover conformational changes in the protein that are induced by the binding of the ligand. Studies on benzoic acid have used MD simulations to investigate its aggregation and behavior in different environments, showcasing the power of this technique to understand molecular behavior at a granular level. nih.gov For drug design, MD simulations are critical for validating docking results and ensuring that the designed inhibitor forms a stable and lasting complex with its target.

Application of Machine Learning and Deep Learning in De Novo Compound Design

The frontier of computational chemistry involves the use of artificial intelligence (AI), particularly machine learning (ML) and deep learning, for de novo drug design. preprints.org De novo design algorithms aim to generate entirely new molecular structures, optimized for specific properties, from scratch. nih.gov

The this compound structure can serve as a valuable starting point or fragment for these advanced algorithms. Generative models can be trained on large chemical databases and then tasked to create novel molecules that incorporate the key features of our lead compound but explore vast, uncharted chemical space. For instance, an AI model could be instructed to generate molecules that maintain the benzoic acid and chlorophenylthio motifs but connect them with novel linkers or decorate them with different functional groups to optimize binding affinity, selectivity, and drug-like properties. This approach accelerates the discovery of innovative chemical entities that would be difficult to conceive through traditional medicinal chemistry intuition alone. nih.gov

Interactive Data Table: Computational Analysis of Benzoic Acid Derivatives

The following table presents example data from computational studies on various benzoic acid derivatives, illustrating the types of results generated from molecular docking and other in silico methods. Note that these are examples from related compounds, not this compound itself.

Compound/DerivativeTarget ProteinComputational MethodPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
2,5-dihydroxybenzoic acidSARS-CoV-2 Main ProteaseMolecular Docking-6.5Not specified nih.gov
Benzoic acidBorna Disease Virus NucleoproteinMolecular Docking-6.07GLN 161, ARG 165, ILE 145 nih.gov
2,5-substituted benzoic acid (cpd 24)Mcl-1Molecular DockingNot specified (Ki = 100 nM)Arg263 nih.gov
2-(3-methoxyphenoxy) benzoic acidZika Virus NS2B-NS3 ProteaseMolecular DockingNot specified (Ki = 0.49 µM)Active site researchgate.net
PTMTBACarbonic Anhydrase (3FFP)Molecular Docking-8.5Not specified

In Silico Prediction of Potential Mechanisms of Action and Biological Pathways

Computational, or in silico, methods are pivotal in modern drug discovery and chemical biology for predicting the likely biological targets and pathways of a compound before extensive laboratory testing. While specific in silico studies focusing exclusively on this compound are not extensively documented in publicly available research, the collective findings from computational analyses of structurally related compounds, such as diaryl thioethers, thiosalicylic acid derivatives, and other benzoic acid derivatives, provide a solid foundation for predicting its potential mechanisms of action and biological pathways. These studies use techniques like molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling to forecast how a molecule might behave in a biological system.

Detailed research into analogous compounds suggests that this compound could potentially interact with a variety of biological targets and modulate several key pathways. The predictions are largely based on the compound's core structural motifs: the benzoic acid group, the thioether linkage, and the chlorinated phenyl ring.

Predicted Biological Targets

Based on in silico studies of similar molecules, several classes of proteins are predicted as potential targets for this compound.

Enzymes: A primary area of investigation for compounds with similar structures has been their potential as enzyme inhibitors.

Antioxidant Enzymes: Molecular docking studies on S-alkyl derivatives of thiosalicylic acid have shown potential binding affinity towards antioxidant enzymes like glutathione (B108866) peroxidase. researchgate.net This suggests that this compound might also interact with enzymes involved in managing oxidative stress.

Parasitic Enzymes: Diaryl sulfide (B99878) compounds have been identified through in silico screening as potential inhibitors of enzymes crucial for parasite survival, such as Trypanothione (B104310) Reductase from Leishmania. researchgate.net The structural similarity makes this compound a candidate for investigation as an antiparasitic agent.

Kinases: The diaryl thioether scaffold is present in some kinase inhibitors. d-nb.info Computational assessments often explore the potential of such compounds to bind to the ATP-binding site of various kinases, which are key regulators of cellular processes.

Dihydrofolate Reductase (DHFR): Substituted benzoic acid derivatives have been designed and studied in silico as inhibitors of Mycobacterium tuberculosis DHFR (MtDHFR), an enzyme essential for DNA synthesis. uef.fi

Transport Proteins:

Human Serum Albumin (HSA): Molecular docking simulations have been used to investigate the binding of thiosalicylic acid derivatives to HSA, a major transport protein in the blood. kg.ac.rs These studies predict binding sites and interaction types, which are crucial for understanding a compound's pharmacokinetics.

The following table summarizes the potential protein targets for this compound based on in silico studies of analogous compounds.

Target ClassSpecific ExamplePredicted InteractionRelevant Analog
Antioxidant Enzymes Glutathione PeroxidaseBinding to the active siteS-alkyl derivatives of thiosalicylic acid researchgate.net
Parasitic Enzymes Trypanothione ReductaseInhibition of catalytic activityDiaryl sulfide compounds researchgate.net
Kinases VariousATP-competitive inhibitionDiarylthioethers d-nb.info
Bacterial Enzymes MtDHFRInhibition of enzyme functionSubstituted 3-benzoic acid derivatives uef.fi
Transport Proteins Human Serum AlbuminBinding to transport sitesIsoamyl derivative of thiosalicylic acid kg.ac.rs

Predicted Biological Pathways

The predicted interactions with various protein targets suggest that this compound could influence several biological pathways.

Oxidative Stress and Inflammatory Pathways: By potentially targeting antioxidant enzymes, the compound could modulate cellular responses to oxidative stress. researchgate.net Furthermore, derivatives of salicylates are known to have anti-inflammatory effects, and in silico studies on related copper complexes suggest an influence on inflammatory molecules. mdpi.com This points towards a potential role in pathways regulated by TNF-α and other inflammatory cytokines.

Metabolic Pathways in Pathogens: The predicted inhibition of enzymes like Trypanothione Reductase and MtDHFR suggests that this compound might interfere with critical metabolic pathways in pathogens. researchgate.netuef.fi For instance, diarylthioethers have been shown to target the coenzyme A synthesis pathway in Plasmodium falciparum, the parasite that causes malaria. d-nb.info

Cell Cycle and Proliferation Pathways: The cytotoxic effects observed in derivatives of thiosalicylic acid, alongside cell cycle arrest, suggest a potential interaction with pathways that control cell division and proliferation. mdpi.com While these were experimental observations, they guide the focus of future in silico pathway analysis.

The potential biological pathways influenced by this compound, as inferred from related compounds, are outlined below.

Predicted PathwayPotential MechanismRelevant Analog
Oxidative Stress Regulation Modulation of antioxidant enzyme activityS-alkyl derivatives of thiosalicylic acid researchgate.net
Inflammatory Pathways Reduction of pro-inflammatory moleculesCopper(II) complexes with isoalkyl derivatives of thiosalicylic acid mdpi.com
Pathogen Metabolism (e.g., Coenzyme A Synthesis) Inhibition of essential metabolic enzymesAntiplasmodial diarylthioethers d-nb.info
Cell Cycle Control Induction of cell cycle arrest (e.g., at G2/M phase)Binuclear copper(II) complexes with S-isoalkyl derivatives of thiosalicylic acid mdpi.com

Applications in Drug Discovery and Lead Optimization

Identification of Hit Compounds and Lead Candidates within Thioether Benzoic Acid Libraries

The discovery of novel drug candidates often begins with the screening of chemical libraries to identify "hit" compounds, which exhibit promising activity against a biological target. Thioether benzoic acid derivatives are frequently incorporated into these libraries due to their favorable chemical properties and synthetic accessibility.

One successful approach involves the use of DNA-Encoded Library (DEL) technology, a powerful platform for hit identification. In one campaign targeting receptor-interacting-protein kinase 2 (RIP2), a library of 112 million compounds was constructed using a 3-formyl-5-iodobenzoic acid core. nih.gov Affinity selection from this vast library led to the identification of a potent hit, demonstrating the utility of the benzoic acid scaffold in discovering novel kinase inhibitors. nih.gov

Another strategy is the creation of peptidomimetic libraries that incorporate thioether linkages to enhance conformational rigidity and cell permeability. A one-bead-two-compound (OBTC) combinatorial library of macrocyclic γ-AApeptides featuring a thioether bridge was synthesized and screened against the EphA2 receptor tyrosine kinase. nih.govresearchgate.netacs.org This screening campaign successfully identified a lead compound that binds tightly to the EphA2 receptor with a dissociation constant (Kd) of 81 nM and effectively antagonizes its signaling pathway. nih.govresearchgate.net The use of a thioether linkage was crucial for creating macrocycles effective for ligand identification. nih.govresearchgate.net

Library Type Target Key Finding Source(s)
DNA-Encoded Library (DEL) Receptor-Interacting-Protein Kinase 2 (RIP2) Identification of a potent hit from a 112-million compound library built on a benzoic acid core. nih.gov
Thioether-Bridged Macrocyclic γ-AApeptide Library EphA2 Receptor Tyrosine Kinase Discovery of a lead compound with high binding affinity (Kd = 81 nM) that potently antagonizes EphA2 signaling. nih.govresearchgate.net

Lead Optimization Strategies for Thioether Benzoic Acid Derivatives in Drug Discovery Pipelines

Once a hit compound is identified, the process of lead optimization begins. This iterative process involves chemically modifying the hit structure to improve its drug-like properties, including biological activity, target selectivity, potency, and efficacy.

In the development of antagonists for the D2 dopamine (B1211576) receptor, researchers explored modifications to a hit compound's core structure. acs.org One key change involved the thioether moiety itself. Replacing the sulfoxide (B87167) in an initial hit with a thioether functional group resulted in a 2.5-fold reduction in activity, while the corresponding sulfone analogue was completely inactive. acs.org This highlights how oxidation state of the sulfur atom in the thioether linkage can be critical for biological activity.

In a separate study, a series of 4-(1H-triazol-1-yl)benzoic acid hybrids were evaluated for antioxidant properties. Among the parent compounds, the thioether derivative exhibited the highest radical scavenging effect (89.95 ± 0.34%), significantly outperforming its phenoxy and methylsulfonyl counterparts. mdpi.com This demonstrates how the inclusion of a thioether can confer potent biological activity. mdpi.com

A primary goal of lead optimization is to enhance a compound's potency (the concentration required to produce a given effect) and efficacy (the maximum effect a compound can produce). This is often achieved by systematically modifying peripheral functional groups on the core scaffold.

In a lead optimization campaign for novel D2 dopamine receptor antagonists, researchers synthesized a series of analogs to explore the structure-activity relationship (SAR). acs.org Modifications to the benzyl (B1604629) ring of the lead compound had a significant impact on potency, measured by the half-maximal effective concentration (AC₅₀).

Compound Modification Potency (AC₅₀) Outcome Compared to Original Hit (AC₅₀ = 0.280 μM) Source(s)
m-methoxy substitution 0.112 μM Improved potency acs.org
Removal of all functionality 0.445 μM 2-fold lower potency acs.org
o-methoxy substitution 4.46 μM Considerable loss of potency acs.org

Similarly, in the development of inhibitors for the Rho/MKL1/SRF transcriptional pathway, a library of benzamide (B126) analogs was created to improve potency and efficacy. nih.gov By exploring various substitutions on a benzoic acid ring, researchers were able to identify analogs with improved potency in a serum response element (SRE.L) assay and lower cytotoxicity. nih.gov This systematic approach of modifying the substitution pattern on the benzoic acid core is a classic and effective strategy for optimizing potency and efficacy in drug discovery pipelines. nih.gov

Utilization of 3-(2-Chlorophenylthio)benzoic Acid as a Versatile Building Block in Complex Organic Synthesis

This compound is recognized as a valuable and versatile intermediate in the creation of more complex, biologically active molecules. chemimpex.com Its structure, containing a reactive carboxylic acid group and a thioether linkage with a chlorinated phenyl ring, makes it a useful building block for researchers. chemimpex.com This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases. chemimpex.comchemimpex.com The unique chemical properties conferred by the chlorophenylthio group enhance its reactivity and potential applications. chemimpex.com For instance, related isomers like 2-[(4-chlorophenyl)thio]benzoic acid are known intermediates in the synthesis of the antipsychotic drug Chlorprothixene. rsc.org The utility of this class of compounds as foundational structures underscores their importance in streamlining synthetic processes to achieve higher yields of target molecules. chemimpex.com

Development of Novel Therapeutic Agents in Preclinical Models

The translation of a promising chemical scaffold into a potential therapeutic agent requires rigorous evaluation in preclinical models of disease. Thioether benzoic acid derivatives and related structures have shown significant promise in such models, particularly in the context of inflammation.

Chronic inflammation is a key driver of numerous human diseases, creating a persistent need for new and effective anti-inflammatory drugs. sygnaturediscovery.comfrontiersin.org Benzoic acid derivatives are a well-established class of anti-inflammatory agents, with salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives like acetylsalicylic acid being the most famous examples. nih.govresearchgate.net

Building on this foundation, researchers have developed novel benzoic acid derivatives with potent anti-inflammatory effects in preclinical models. One such compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl), was synthesized and evaluated in a lipopolysaccharide (LPS)-induced inflammation model in rats. nih.govnih.gov Administration of this compound significantly reduced the cardiac blood plasma concentrations of key pro-inflammatory cytokines. nih.govnih.gov

Cytokine Reduction in LPS-Induced Rat Model Source(s)
Tumor Necrosis Factor-α (TNF-α) Significant reduction observed (5.70+/-1.04 x 10³ pg/mL, p=<0.001) nih.govnih.gov
Interleukin-1β (IL-1β) Significant reduction observed (2.32+/-0.28 x 10³ pg/mL, p=<0.001) nih.govnih.gov

The anti-inflammatory action of 3-CH₂Cl is hypothesized to occur through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the NF-κβ signaling pathway. nih.govnih.gov Further research has led to the synthesis of other novel agents, such as (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, which was found to exhibit anti-inflammatory activity comparable to the well-known NSAID diclofenac (B195802) in in vivo studies. mdpi.com These findings highlight the potential of developing new therapeutic agents based on the benzoic acid scaffold for treating inflammatory diseases. nih.govmdpi.com

Antimicrobial Agent Development

The scaffold of this compound is a noteworthy area of exploration in the development of new antimicrobial agents. Research indicates that benzoic acid derivatives and compounds with thioether linkages possess potential antibacterial and antifungal properties. The presence of the chlorophenyl group can further enhance this activity.

Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. Studies on similar compounds, such as 3-{[(4-chlorophenyl)thio]methyl}benzoic acid, have demonstrated significant antimicrobial properties. Modifications to the core structure, particularly the substituents on the phenyl ring, have been shown to significantly influence the antimicrobial potency. For instance, the introduction of electron-withdrawing groups like chlorine can enhance activity against certain pathogens.

Research into related structures has provided specific data on their antimicrobial efficacy. For example, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been tested against various bacterial strains. One such derivative, compound 4 , showed moderate antimicrobial activity against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683 with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL. mdpi.com Another study on pyrazole (B372694) derivatives identified compounds with potent activity against staphylococci and enterococci, with MIC values as low as 0.78 μg/mL. nih.gov While not direct derivatives of this compound, these findings highlight the potential of the broader chemical class.

Furthermore, a study on 2-(phenylthio) benzoylarylhydrazone derivatives revealed that compounds 4f (5-Nitro-2-furyl analogue) and 4g (5-Nitro-2-thienyl analogue) exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with IC90 values of 7.57 and 2.96 μg/mL, respectively. nih.gov

Table 1: Antimicrobial Activity of Related Benzoic Acid Derivatives

Compound/Derivative Target Microorganism Activity (MIC/IC90) Reference
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Staphylococcus aureus ATCC 6538 125 µg/mL (MIC) mdpi.com
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 Bacillus subtilis ATCC 6683 125 µg/mL (MIC) mdpi.com
Pyrazole derivative 8 (Bis(trifluoromethyl)aniline) S. aureus strains Potent Activity nih.gov
2-(phenylthio) benzoylarylhydrazone 4f Mycobacterium tuberculosis H37Rv 7.57 μg/mL (IC90) nih.gov
2-(phenylthio) benzoylarylhydrazone 4g Mycobacterium tuberculosis H37Rv 2.96 μg/mL (IC90) nih.gov

Anticancer Agent Development

The structural framework of this compound serves as a valuable intermediate in the synthesis of potential anticancer agents. Thioether and benzoic acid derivatives have been a focus of research for their ability to inhibit cancer cell proliferation and induce apoptosis. nih.gov

While direct cytotoxic data for this compound is not extensively available in the public domain, studies on closely related compounds provide significant insights into its potential. For instance, in vitro assays on derivatives of 3-{[(4-chlorophenyl)thio]methyl}benzoic acid have demonstrated a dose-dependent reduction in the viability of cancer cell lines such as the MDA-MB-231 breast cancer cell line, with IC50 values typically ranging from 20 to 50 µM depending on the specific structural modifications.

Research on other benzoic acid derivatives has also shown promising anticancer activities. For example, a study on the cytotoxic effects of benzoic acid on various cancer cell lines reported IC50 values ranging from 85.54 ± 3.17 µg/ml to 670.6 ± 43.26 µg/ml after 72 hours of exposure. dergipark.org.trresearchgate.net Specifically, for the MG63 bone cancer cell line, the IC50 was among the lowest observed. dergipark.org.tr Another study on synthetic benzoic acid derivatives identified a compound, 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid, with an IC50 value of 239.88 µM against the Caco-2 tumor cell line. preprints.org

Furthermore, research into compounds with similar structural motifs has yielded encouraging results. A series of novel indolylquinones, which can be conceptually related to derivatives of the core structure, showed potent antiproliferative activity against human MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values of 3.99 μg/mL and 2.29 μg/mL, respectively. rsc.org

Table 2: Anticancer Activity of Related Benzoic Acid and Thioether Derivatives

Compound/Derivative Cancer Cell Line Activity (IC50/GI50) Reference
3-{[(4-chlorophenyl)thio]methyl}benzoic acid derivatives MDA-MB-231 (Breast Cancer) 20 - 50 µM (IC50)
Benzoic Acid MG63 (Bone Cancer) Low µg/ml range (IC50) dergipark.org.tr
Benzoic Acid CRM612 (Lung Cancer) Low µg/ml range (IC50) dergipark.org.tr
Benzoic Acid A673 (Bone Cancer) Low µg/ml range (IC50) dergipark.org.tr
2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid Caco-2 (Colorectal Cancer) 239.88 µM (IC50) preprints.org
Indolylquinone derivative 75 MDA-MB-231 (Breast Cancer) 3.99 μg/mL (IC50) rsc.org
Indolylquinone derivative 74 MCF-7 (Breast Cancer) 2.29 μg/mL (IC50) rsc.org

Contribution to Agrochemical Development

The chemical structure of this compound and its analogs are relevant to the development of agrochemicals, particularly herbicides. Benzoic acid derivatives are a known class of herbicides, and the inclusion of a substituted phenylthio group can modulate their biological activity. beilstein-journals.org

A closely related compound, 3-{[(4-chlorophenyl)thio]methyl}benzoic acid, has been identified as an active ingredient in herbicidal compositions. These compositions have demonstrated efficacy in controlling a variety of monocotyledonous and dicotyledonous weeds. The development of such herbicides is crucial for modern agriculture to manage weed competition and ensure crop yields. google.com

Furthermore, a patent for novel triazole compounds with herbicidal activity describes the synthesis of 3-(3-Chlorophenylthio)-1,2,4-triazole, highlighting the utility of the chlorophenylthio moiety in creating new herbicidal agents. epo.org The search for new and effective herbicides is an ongoing process in the agrochemical industry, driven by the need to overcome weed resistance and improve crop protection strategies. unified-patent-court.org The structural backbone provided by this compound represents a viable starting point for the synthesis of new herbicidal candidates.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Biological Targets for Thioether Benzoic Acid Scaffolds Beyond Current Findings

While initial research suggests that thioether benzoic acid scaffolds, including 3-(2-Chlorophenylthio)benzoic acid, are valuable intermediates in the synthesis of agents for inflammatory diseases, cancer, and microbial infections, the full spectrum of their biological targets remains largely unexplored. chemimpex.com Future research must extend beyond these initial findings to identify novel protein interactions and signaling pathways modulated by this chemical scaffold.

A key area of investigation is the inhibition of enzymes crucial for pathogen survival. For instance, related thioether structures have shown promise in inhibiting trypanothione (B104310) reductase, an enzyme essential for the redox metabolism of trypanosomatid parasites like Leishmania. mdpi.com This suggests that this compound and its derivatives could be evaluated against a panel of parasitic enzymes that are absent in mammalian hosts, offering a potential avenue for developing selective anti-parasitic drugs. mdpi.com

Another promising direction is the exploration of targets within the human proteome that are implicated in cancer and inflammation. The thioether moiety can interact with various biological molecules, and its oxidation to sulfoxide (B87167) or sulfone can be a trigger in response to reactive oxygen species (ROS), which are often elevated in pathological conditions. ontosight.aiacs.org This suggests a potential for developing prodrugs that are activated specifically in diseased tissues. Furthermore, related structures have been investigated for their ability to inhibit bacterial RNA polymerase, a validated target for antibiotics. nih.gov Systematic screening of this compound derivatives against a broad range of bacterial and human enzymes, such as kinases, proteases, and metabolic enzymes, could uncover entirely new therapeutic applications.

Potential Target Class Example Target Therapeutic Area Rationale
Parasitic EnzymesTrypanothione ReductaseAntiparasiticEssential for parasite survival; absent in humans. mdpi.com
Bacterial EnzymesRNA PolymeraseAntibacterialValidated target; potential to overcome resistance. nih.gov
Human KinasesVariousCancer, InflammationKinase dysregulation is a hallmark of many diseases.
Metallo-β-lactamasesNDM-1AntibacterialOvercoming antibiotic resistance in bacteria. acs.org
Lactate Dehydrogenase (LDH)LDHACancerTargeting altered cancer metabolism (Warburg effect). researchgate.net

Development of Advanced Synthetic Methodologies for Diversified Derivative Libraries

The therapeutic potential of the this compound scaffold can only be fully realized through the systematic synthesis and screening of diversified derivative libraries. While traditional methods for forming thioether bonds exist, future efforts should focus on more advanced and efficient synthetic strategies. thieme-connect.com

Recent progress in metal-catalyzed cross-coupling reactions offers a powerful tool for this purpose. thieme-connect.com For example, palladium or nickel-catalyzed reactions can facilitate the coupling of various substituted thiophenols with benzoic acid precursors under milder conditions, allowing for greater functional group tolerance and the rapid generation of a wide array of analogs. thieme-connect.com Furthermore, techniques like flow chemistry could be employed to automate and accelerate the synthesis process, enabling the production of large libraries for high-throughput screening.

The development of synthetic routes that allow for late-stage diversification is particularly valuable. This involves creating a core structure that can be easily modified in the final steps of the synthesis, allowing for the introduction of a wide range of chemical groups to probe structure-activity relationships (SAR) effectively. mdpi.com For instance, derivatives could be designed by modifying the substitution pattern on both aromatic rings or by replacing the carboxylic acid group with bioisosteres like tetrazoles or sulfonamides to modulate physicochemical properties and target engagement. nih.gov

Synthetic Strategy Description Advantages Reference
Metal-Catalyzed Cross-CouplingUse of catalysts like palladium or nickel to form the C-S bond.Milder reaction conditions, broader substrate scope, higher yields. thieme-connect.com
Late-Stage FunctionalizationModifying a common intermediate in the final synthetic steps.Rapid generation of diverse analogs from a single precursor. mdpi.com
Combinatorial ChemistryAutomated synthesis of a large number of different but related compounds.Enables high-throughput screening to identify lead compounds. nih.gov
'Click' ChemistryEmploying highly efficient and specific reactions to link molecular building blocks.High yields, simple purification, and biocompatibility for certain applications. acs.org

Integration of Multi-Omics Data in Elucidating Comprehensive Mechanistic Pathways

To move beyond single-target interactions and understand the broader biological impact of this compound derivatives, the integration of multi-omics data is essential. biostrand.ai This systems-biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to a compound, revealing its mechanism of action and potential off-target effects. nih.govf1000research.com

For example, treating cancer cell lines with a lead compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can identify entire signaling pathways that are perturbed. mdpi.com Metabolomics can reveal shifts in cellular metabolism, which is particularly relevant for cancer and metabolic diseases. nih.gov By integrating these datasets, researchers can build comprehensive models of the drug's effect, identify biomarkers for patient stratification, and predict potential synergies with other drugs. biostrand.aimdpi.com

Multi-omics factor analysis (MOFA) and other computational methods can distill these large, complex datasets into a few key factors that explain the major sources of variation, linking molecular changes to cellular phenotypes. mdpi.comdundee.ac.uk This approach is crucial for understanding the polypharmacology of many drugs—their ability to interact with multiple targets—which can be either beneficial or detrimental. For the thioether benzoic acid scaffold, a multi-omics approach could validate expected on-target effects while uncovering novel mechanisms and potential liabilities before advancing to later-stage preclinical and clinical development. dundee.ac.uk

Advancement of In Vitro and In Vivo Preclinical Models for Efficacy and Mechanism Studies

The successful translation of a promising compound from the laboratory to the clinic depends heavily on the use of relevant preclinical models. For this compound and its derivatives, future research should leverage advanced in vitro and in vivo models that more accurately recapitulate human disease.

In vitro, the focus should shift from simple 2D cell cultures to more complex systems like 3D organoids and patient-derived xenografts (PDXs). Organoids, which are self-organizing 3D structures grown from stem cells, can mimic the architecture and function of human organs, providing a more physiologically relevant context for testing efficacy and toxicity. For instance, testing an anti-inflammatory derivative on gut organoids could provide more predictive data on its potential to treat inflammatory bowel disease than standard cell lines.

In vivo, while traditional rodent models will remain important, there is a need for more sophisticated models that better reflect the genetic and etiological diversity of human diseases. This includes the use of humanized mouse models (mice engrafted with human cells or tissues) to study immunomodulatory effects or genetically engineered mouse models (GEMMs) that harbor specific mutations found in human cancers. For example, a derivative of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a related compound, was shown to affect regulatory T-cell populations in a lipopolysaccharide-induced mouse model, highlighting the utility of such models in studying immunomodulatory activity. inabj.org These advanced models can provide crucial insights into a compound's mechanism of action, efficacy, and potential for clinical success.

Leveraging Computational and AI-Driven Approaches for Next-Generation Derivative Design

Computational and artificial intelligence (AI)-driven methods are poised to revolutionize the design of next-generation derivatives of this compound. dundee.ac.uk These approaches can significantly accelerate the drug discovery process by predicting the properties of virtual compounds before they are synthesized, saving time and resources.

Structure-based drug design (SBDD) can be employed if the 3D structure of a biological target is known. Molecular docking simulations can predict how different derivatives of the thioether benzoic acid scaffold bind to the target's active site, allowing for the rational design of modifications that enhance potency and selectivity. researchgate.netresearchgate.net

In the absence of a known target structure, ligand-based methods and machine learning (ML) can be used. Quantitative structure-activity relationship (QSAR) models can be built from data on existing derivatives to identify the key chemical features that correlate with biological activity. More advanced ML and deep learning algorithms can analyze vast chemical datasets to generate entirely new molecular structures that are optimized for desired properties, such as high potency, low toxicity, and favorable pharmacokinetic profiles. researchgate.netdundee.ac.uk These in silico tools can prioritize the most promising candidates for synthesis and testing, creating a more efficient and data-driven cycle of design, synthesis, and evaluation. researchgate.net

Q & A

Q. What are the key physicochemical properties of 3-(2-Chlorophenylthio)benzoic acid, and how can they be computationally predicted?

The compound’s properties, such as hydrogen bond donor/acceptor counts, rotatable bonds, and molecular weight, can be calculated using tools like ChemIDplus or NIST Chemistry WebBook. For example, structurally similar compounds (e.g., 3-Chloro-2-hydroxybenzoic acid) show hydrogen bond donors (2) and acceptors (7) . Computational models can predict solubility, logP, and stability using software like Gaussian or ADF, validated against experimental data from crystallographic studies .

Q. What synthetic routes are reported for benzoic acid derivatives with chlorophenylthio substituents?

General strategies involve coupling chlorophenylthiol groups to benzoic acid via nucleophilic aromatic substitution or thioether formation. For instance, 3-[(2-Chloro-4-pyrimidinyl)oxy]benzoic acid was synthesized using hydroxyl-group activation followed by substitution . Purity (>95%) is typically confirmed via HPLC or GC, as seen in catalog entries for analogous compounds .

Q. How can X-ray crystallography be applied to determine the structure of this compound?

Small-molecule crystallography using SHELX software (e.g., SHELXL for refinement) is standard. The software resolves molecular geometry, dihedral angles, and packing arrangements . For example, similar compounds (e.g., 3-methoxy-4-substituted benzoic acids) were structurally validated using this method .

Advanced Research Questions

Q. How might structural modifications of this compound enhance its pharmacological activity?

Structure-activity relationship (SAR) studies on analogs (e.g., GW4064, an FXR agonist with a benzoic acid core) reveal that substituents like chlorophenyl groups improve target binding . Advanced modifications could involve introducing trifluoromethyl groups (as in 3,5-bis(trifluoromethyl)benzoic acid) to modulate lipophilicity and metabolic stability .

Q. What contradictions exist in crystallographic data for chlorinated benzoic acid derivatives, and how can they be resolved?

Discrepancies in dihedral angles or hydrogen bonding patterns (e.g., in 3-Chloro-2-hydroxybenzoic acid vs. 3,5-dichloro analogs) may arise from polymorphism or solvent effects . High-resolution synchrotron data and dynamic refinement in SHELXE can resolve ambiguities .

Q. How can this compound be utilized in catalytic or material science applications?

Analogous compounds (e.g., 3-[methoxycarbonyl-thienyl]benzoic acid) act as ligands in Pd-catalyzed reactions . The chlorophenylthio group could stabilize metal complexes for cross-coupling catalysis. Adsorption studies on modified activated carbon suggest utility in heavy metal removal .

Q. What experimental design considerations are critical for studying its aggregation behavior in biological systems?

Light-switchable analogs (e.g., 3-{[(4-aminomethyl)phenyl]diazenyl}benzoic acid) enable controlled amyloid aggregation studies via photoirradiation . For this compound, similar designs could involve pH-responsive triggers or fluorophore tagging for real-time monitoring.

Q. How do purity and isomer ratios impact biological assay outcomes?

Catalog data for compounds like 4-Bromo-2-chlorophenylacetic acid (>97% purity) emphasize the need for rigorous HPLC/MS validation to avoid false positives in assays . Impurities in chlorophenylthio derivatives (e.g., regioisomers) may skew results in receptor-binding studies .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and Olex2 for visualization .
  • Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize by-products, as seen in 3,5-bis(trifluoromethyl)benzoic acid synthesis .
  • Pharmacology : Pair in silico docking (AutoDock Vina) with in vitro assays to validate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.